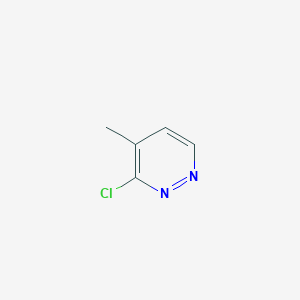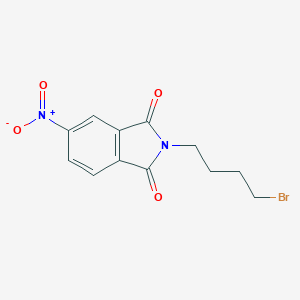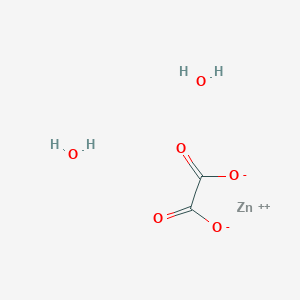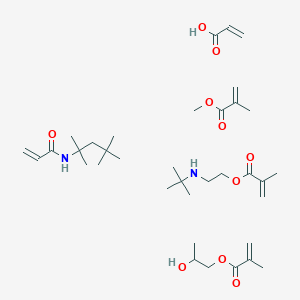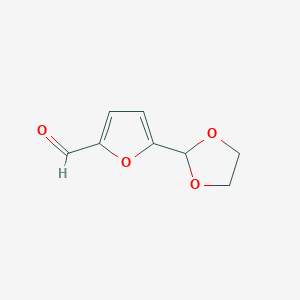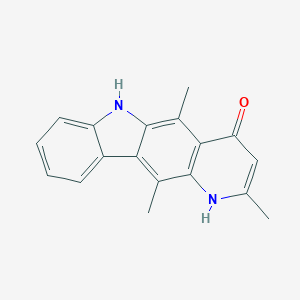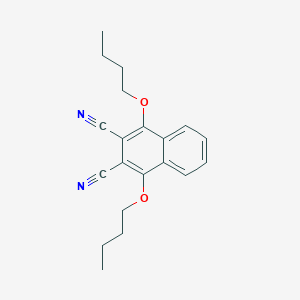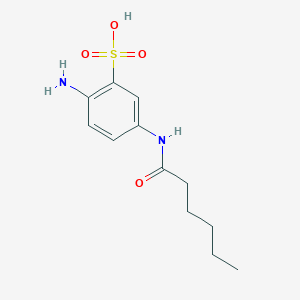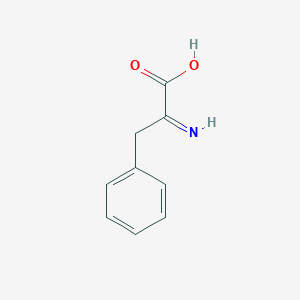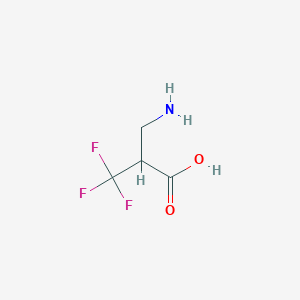
(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chiral alcohols often involves high levels of stereocontrol. For instance, nucleophilic additions to derivatives of phenylalanine can result in enantiomerically pure alcohols through a sequence that includes stereospecific rearrangement and ozonolysis, offering a strategy for utilizing aldehydes as chiral auxiliaries (Clayden et al., 1998). Additionally, the synthesis of multifunctional organogelators via a pseudo five-component reaction highlights the versatility of related compounds in forming complex structures (Googol & Rahmati, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol is a crucial aspect of their function, especially when used as chiral ligands or in the formation of supramolecular assemblies. For example, the preparation and stereochemical study of 1-(diisopropylamino)phospholes for synthesizing biphosphole disulfides involve detailed structural analysis to understand the stabilization of axial chirality (Hydrio et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore the stereoselective formation of alcohols. For example, the asymmetric autocatalysis of (R)-1-phenylpropan-1-ol mediated by amines demonstrates the potential for enantioselective synthesis (ShengJian et al., 1993). These reactions are essential for developing new synthetic pathways and understanding the chemical behavior of these compounds.
Physical Properties Analysis
The physical properties of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol and related compounds, such as solubility and phase behavior, play a significant role in their application. The organogelation behavior of certain derivatives in various solvents provides insights into their physical characteristics and potential uses as low molecular weight supramolecular organogelators (Googol & Rahmati, 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol, are influenced by its structure. Studies on the synthesis of analogs and derivatives provide valuable information on the chemical behavior and potential reactions (Coutts & Malicky, 1973). Understanding these properties is crucial for the development of new compounds with desired functionalities.
Wissenschaftliche Forschungsanwendungen
Norepinephrine Reuptake Inhibition : The (2R,3S)-isomer of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, closely related to (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol, is a potent norepinephrine reuptake inhibitor with excellent selectivity over dopamine (Kim et al., 2009).
Chiral Catalysis in Synthesis of Hydroxyketones : (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol has been used as a chiral catalyst in the synthesis of hydroxyketones, achieving enantiomeric excesses up to 93% (Soai et al., 1989).
Optical Resolution of Pharmaceutical Bases : Tartaric acid derivatives and their sodium salts have been successfully applied to the optical resolution of pharmaceutical bases like (1R,2S)(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol and its isomers (Bánhegyi et al., 2022).
Use in Enantioselective Reductions and Syntheses : Various studies have explored the use of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol and similar compounds in enantioselective reductions and syntheses, yielding products such as (S)-1-nitro-4-phenyl (Cho et al., 2019), phenylpropanolamines (Corrado et al., 2021), and various amino alcohols (Xichun et al., 2006).
Antimicrobial Applications : 3-Phenylpropan-1-ol, a closely related compound, has been found to be an effective inhibitor against Pseudomonas aeruginosa, suggesting potential as a preservative for oral suspensions and mixtures (Richards & McBride, 1973).
Analytical Chemistry : The compound has been used in studies focusing on the enantioselectivity of chemical reactions and the measurement of small enantiomeric excesses, highlighting its importance in analytical chemistry (Brooks et al., 1992).
Safety and Hazards
According to the safety data sheet, this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with dna methyltransferases (dnmts), which play a crucial role in the regulation of dna methylation .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Given the potential interaction with dnmts, it’s plausible that this compound could influence pathways related to dna methylation, gene expression, and cellular differentiation .
Result of Action
If this compound does indeed interact with dnmts, it could potentially influence dna methylation patterns, thereby affecting gene expression and cellular function .
Eigenschaften
IUPAC Name |
(1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-6-13-18(14-7-5-2)15(3)17(19)16-11-9-8-10-12-16/h8-12,15,17,19H,4-7,13-14H2,1-3H3/t15-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRGNOFUBFINSX-NVXWUHKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)[C@H](C)[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451509 | |
| Record name | (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114389-70-7 | |
| Record name | (αS)-α-[(1R)-1-(Dibutylamino)ethyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114389-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




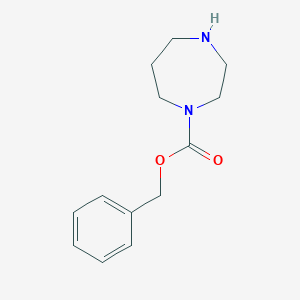
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)
